Enhanced Lipophilicity (XLogP) Drives Superior Membrane Permeability Potential vs. Non-Trifluoromethyl Analog
The target compound exhibits a calculated XLogP3 value of 2.3, indicating significantly higher lipophilicity compared to its analog lacking the trifluoromethyl group, 4-chloromethyl-3-fluoropyridine, which has an XLogP3 of 1.3 [1]. This 1.0 unit increase in XLogP corresponds to an order of magnitude greater partition coefficient, which is a critical determinant of passive membrane permeability and bioavailability in drug candidates [2].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 4-Chloromethyl-3-fluoropyridine (CAS 1060802-36-9): XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = +1.0 |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
Higher lipophilicity is often correlated with improved passive diffusion across biological membranes, making this compound a strategically superior choice for designing orally bioavailable drug candidates or agrochemicals requiring efficient uptake.
- [1] Chem960. 4-(chloromethyl)-3-fluoropyridine (CAS 1060802-36-9). View Source
- [2] Wenlock, M. C. et al. The impact of lipophilicity in drug discovery. Future Med. Chem. 2011, 3, 219-238. View Source
